2-(氯甲基)-1-乙基-5-(吗啉-4-磺酰基)-1H-1,3-苯并二唑

描述

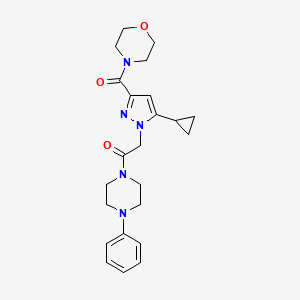

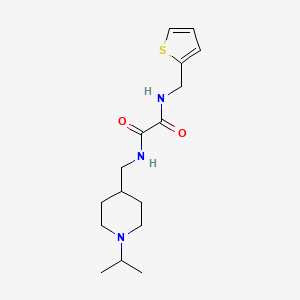

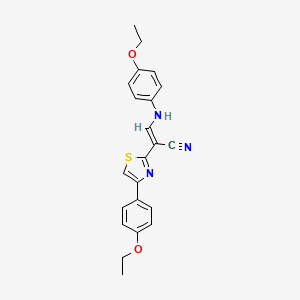

The compound “2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules . The morpholine ring is attached to a sulfonyl group, which is a key functional group in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used to synthesize various substituted morpholines .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Morpholine-4-sulfonyl chloride, a related compound, has a molecular weight of 185.63 .

Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For instance, they can react with inorganic acids to form salts, and with organic acids to form salts or amides . They can also undergo alkylation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholine-4-sulfonyl chloride, a related compound, is a colorless or white to yellow solid or liquid at room temperature .

科学研究应用

Anticancer Agents: The benzodiazole-morpholine hybrid has been investigated for its antiproliferative effects against cancer cells. Researchers have synthesized derivatives and evaluated their cytotoxicity and selectivity profiles .

Antiviral Agents: The morpholine-containing benzodiazole derivatives have shown promise as antiviral agents. Their inhibitory activity against specific viruses (e.g., HIV, herpes simplex virus) has been studied .

Materials Science and Organic Electronics

The electron-rich benzodiazole core makes this compound interesting for materials applications:

- Organic Semiconductors : Benzodiazole derivatives have been incorporated into organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their charge transport properties and stability have been investigated .

Photophysical Properties and Fluorescent Probes

The morpholine-sulfonyl group combination influences the compound’s photophysical behavior:

- Fluorescent Probes : Researchers have functionalized this compound to create fluorescent probes for bioimaging and cellular studies. The morpholine moiety enhances water solubility and cellular uptake .

Chemical Biology and Enzyme Inhibition

The chloromethyl group adds reactivity and versatility:

- Enzyme Inhibitors : The compound has been explored as an enzyme inhibitor. Researchers have investigated its interaction with specific enzymes, such as kinases or proteases, aiming for therapeutic applications .

Coordination Chemistry and Metal Complexes

The benzodiazole core can coordinate with metal ions:

- Metal Complexes : Researchers have synthesized metal complexes with this compound as a ligand. These complexes exhibit interesting coordination chemistry and may find applications in catalysis or materials science .

安全和危害

未来方向

属性

IUPAC Name |

4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3S/c1-2-18-13-4-3-11(9-12(13)16-14(18)10-15)22(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHTVVUCHJDWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332836 | |

| Record name | 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole | |

CAS RN |

785792-29-2 | |

| Record name | 4-[2-(chloromethyl)-1-ethylbenzimidazol-5-yl]sulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)

![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2557862.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)